molecular formula C5H5N3O3 B12091522 4-Pyridinamine,3-nitro-, 1-oxide CAS No. 89317-24-8

4-Pyridinamine,3-nitro-, 1-oxide

Cat. No.: B12091522
CAS No.: 89317-24-8
M. Wt: 155.11 g/mol
InChI Key: UZNIRGLKZORSOU-UHFFFAOYSA-N
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Description

4-Pyridinamine,3-nitro-, 1-oxide is a chemical compound with the molecular formula C5H5N3O3. It is also known by other names such as 4-Nitro-3-pyridinamine 1-oxide . This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring.

Preparation Methods

The synthesis of 4-Pyridinamine,3-nitro-, 1-oxide typically involves nitration and oxidation reactions. One common method involves the nitration of 3-aminopyridine followed by oxidation to introduce the nitro group and the N-oxide functionality . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Pyridinamine,3-nitro-, 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pyridinamine,3-nitro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinamine,3-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

4-Pyridinamine,3-nitro-, 1-oxide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the N-oxide functionality in this compound makes it unique and influences its chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-3-nitropyridin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIRGLKZORSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=N)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296754, DTXSID50920421
Record name NSC111292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Imino-3-nitropyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89317-24-8, 90389-16-5
Record name NSC111292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC111292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Imino-3-nitropyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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